molecular formula C12H16O3 B6257963 6-(2-hydroxyphenyl)hexanoic acid CAS No. 100257-13-4

6-(2-hydroxyphenyl)hexanoic acid

Katalognummer: B6257963
CAS-Nummer: 100257-13-4
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: SMYWKSLAJMPFSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Hydroxyphenyl)hexanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hexanoic acid backbone with a hydroxyphenyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyphenyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with hexanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Hydroxyphenyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-(2-oxophenyl)hexanoic acid.

    Reduction: Formation of 6-(2-hydroxyphenyl)hexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(2-Hydroxyphenyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-(2-hydroxyphenyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Hydroxyphenyl)hexanoic acid: Similar structure but with the hydroxy group on the fourth carbon of the phenyl ring.

    6-Hydroxyhexanoic acid: Lacks the phenyl group, resulting in different chemical properties.

    2-Hydroxyhexanoic acid: Hydroxy group is on the second carbon of the hexanoic acid chain, leading to different reactivity.

Uniqueness

6-(2-Hydroxyphenyl)hexanoic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

100257-13-4

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

6-(2-hydroxyphenyl)hexanoic acid

InChI

InChI=1S/C12H16O3/c13-11-8-5-4-7-10(11)6-2-1-3-9-12(14)15/h4-5,7-8,13H,1-3,6,9H2,(H,14,15)

InChI-Schlüssel

SMYWKSLAJMPFSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCCCCC(=O)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.